4-Nitrophenyl 1-thio-beta-D-mannopyranoside 4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 55385-51-8
VCID: VC0013788
InChI: InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H15NO7S
Molecular Weight: 317.32 g/mol

4-Nitrophenyl 1-thio-beta-D-mannopyranoside

CAS No.: 55385-51-8

VCID: VC0013788

Molecular Formula: C12H15NO7S

Molecular Weight: 317.32 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 1-thio-beta-D-mannopyranoside - 55385-51-8

Description

4-Nitrophenyl-β-D-mannopyranoside is a chemical compound used as a substrate for the measurement of β-mannosidase activity . It's also utilized in research, biochemical enzyme assays, and in vitro diagnostic analysis . This compound has various applications, including analyzing the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG), serving as a substrate for GH1-glucosidase (EaBgl1A) enzyme, and screening cucumber enzymes . Commercially, it is available as a powder with a purity level greater than 98% .

The compound is identified by several names and identifiers, including 4-Nitrophenyl β-D-mannopyranoside, p-Nitrophenyl-β-D-mannopyranoside, and CAS number 35599-02-1 . It has a molecular formula of C12H15NO8 and a molecular weight of 301.25 . Safety information indicates that it is for industry use only, and standard first-aid measures should be followed in case of inhalation, skin contact, eye contact, or swallowing .

A similar compound, "4-Nitrophenyl 1-thio-beta-D-mannopyranoside," is also listed in chemical databases . Additionally, other related colorimetric substrates are available for similar applications .

CAS No. 55385-51-8
Product Name 4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Molecular Formula C12H15NO7S
Molecular Weight 317.32 g/mol
IUPAC Name (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Standard InChI InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
Standard InChIKey IXFOBQXJWRLXMD-GCHJQGSQSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Synonyms 4-nitrophenyl 1-thio-beta-D-mannopyranoside
p-nitrophenyl 1-thio-beta-D-mannopyranoside
para-nitrophenyl 1-thio-beta-D-mannopyranoside
PubChem Compound 3037658
Last Modified Sep 14 2023

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